molecular formula C10H18S B3425138 Thiogeraniol CAS No. 39067-80-6

Thiogeraniol

Cat. No.: B3425138
CAS No.: 39067-80-6
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-YFHOEESVSA-N
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Description

Thiogeraniol is a thiol that is geraniol in which the hydroxy group has been replaced by a thiol group. It is a thiol, an olefinic compound, and a monoterpenoid .


Synthesis Analysis

This compound can be synthesized from geraniol, which is abundantly produced . The empirical formula is C10H18S, with a CAS Number of 39067-80-6 and a molecular weight of 170.31 .


Molecular Structure Analysis

The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

This compound, being a thiol, can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.32 g/mol. It is a thiol, an olefinic compound, and a monoterpenoid .

Scientific Research Applications

Terpenoids in Scientific Research

Phytocannabinoid-Terpenoid Synergy : Terpenoids, such as limonene, myrcene, α-pinene, linalool, β-caryophyllene, have been studied for their potential to enhance the therapeutic effects of phytocannabinoids like THC, offering synergistic effects in the treatment of pain, inflammation, depression, anxiety, epilepsy, and cancer, among others. These naturally occurring compounds are recognized for their flavor and fragrance, playing significant roles in plant biology and human health (Russo, 2011).

Thiourea in Scientific Research

Gold and Silver Leaching : Thiourea has been explored as an alternative to cyanide for the leaching of gold and silver from ores. Its potential benefits include lower toxicity and faster kinetics, although challenges such as reagent instability and higher consumption rates have been noted. Research in this area aims to optimize leaching conditions and evaluate the environmental impact of using thiourea in the extraction of precious metals (Li & Miller, 2006; Gönen, 2003; Borda & Torres, 2022).

Properties

{ "Design of the Synthesis Pathway": "Thiogeraniol can be synthesized through a multi-step process involving the conversion of geraniol to thiogeraniol.", "Starting Materials": [ "Geraniol", "Hydrogen sulfide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Geraniol is reacted with hydrogen sulfide in the presence of sodium hydroxide to form geranyl mercaptan.", "Geranyl mercaptan is then reduced with sodium borohydride in methanol to form thiogeranyl alcohol.", "Thiogeranyl alcohol is then treated with acetic acid and sodium chloride to form thiogeraniol." ] }

CAS No.

39067-80-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

FACAUSJJVBMWLV-YFHOEESVSA-N

Isomeric SMILES

CC(=CCC/C(=C\CS)/C)C

SMILES

CC(=CCCC(=CCS)C)C

Canonical SMILES

CC(=CCCC(=CCS)C)C

boiling_point

58.00 °C. @ 0.35 mm Hg

density

0.903-0.921

physical_description

yellow to orange liquid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2 g. of sodium hydroxide in 40 ml. of methanol saturated with hydrogen sulfide is added 14 g. of 1-bromo-3,7-dimethylocta-2,6-diene. The mixture is stirred at about 25° for about five hours with continued introduction of hydrogen sulfide. The mixture is diluted with water and then extracted with petroleum ether. The organic phase is washed well with water, dried over sodium sulfate and evaporated under reduced pressure to yield 3,7-dimethylocta-2,6-dienylmercaptan which is purified by chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Thiogeraniol based on current research?

A1: Current research primarily focuses on utilizing this compound as a raw material in the fragrance and flavor industries. For instance, it serves as a precursor for synthesizing this compound esters, which are valuable fragrance compounds [].

Q2: Can you describe a method for synthesizing this compound?

A2: One documented method involves using Linalool as the starting material and p-Toluenesulfonic acid as a catalyst []. This process boasts a high yield, reaching up to 92% [].

Q3: Has this compound been found in natural sources, and if so, what is its significance?

A3: Yes, this compound has been identified as a constituent of the essential oil extracted from green microalgae []. This finding is particularly interesting because these microalgae demonstrated potential for carbon dioxide capture, indicating a possible sustainable source for this compound production [].

Q4: Beyond its use as a fragrance precursor, has this compound exhibited any other biological activities?

A4: While research on this compound's biological activities is limited, one study identified it as a component of callus extracts derived from Kaffir lime (Citrus hystrix DC.) []. This suggests potential applications in plant tissue culture and the production of valuable secondary metabolites from plant sources [].

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